![molecular formula C23H17BrN2O4 B6081754 5-(4-bromophenyl)-N-[4-(furan-2-carbonylamino)-3-methylphenyl]furan-2-carboxamide](/img/structure/B6081754.png)
5-(4-bromophenyl)-N-[4-(furan-2-carbonylamino)-3-methylphenyl]furan-2-carboxamide
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Overview
Description
5-(4-bromophenyl)-N-[4-(furan-2-carbonylamino)-3-methylphenyl]furan-2-carboxamide is a complex organic compound that features a bromophenyl group, a furan ring, and a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-N-[4-(furan-2-carbonylamino)-3-methylphenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of phenyl derivatives followed by the formation of furan rings through cyclization reactions. The final step usually involves the formation of the carboxamide linkage through amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-N-[4-(furan-2-carbonylamino)-3-methylphenyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce phenyl derivatives.
Scientific Research Applications
5-(4-bromophenyl)-N-[4-(furan-2-carbonylamino)-3-methylphenyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-N-[4-(furan-2-carbonylamino)-3-methylphenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The bromophenyl group and furan rings may facilitate binding to enzymes or receptors, influencing biological pathways. The carboxamide linkage can also play a role in stabilizing the compound’s structure and enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-bromophenyl)-2-furaldehyde: This compound shares the bromophenyl and furan components but lacks the carboxamide linkage.
5-(4-bromophenyl)-furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
2-(4-bromophenyl)-5-(2-nitrovinyl)furan: Contains a bromophenyl and furan ring but with a nitrovinyl group.
Uniqueness
5-(4-bromophenyl)-N-[4-(furan-2-carbonylamino)-3-methylphenyl]furan-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both bromophenyl and furan rings, along with the carboxamide linkage, makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-(4-bromophenyl)-N-[4-(furan-2-carbonylamino)-3-methylphenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O4/c1-14-13-17(8-9-18(14)26-22(27)20-3-2-12-29-20)25-23(28)21-11-10-19(30-21)15-4-6-16(24)7-5-15/h2-13H,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLMTKUAXYQXFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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